2-Phenylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXSSSFLMFXUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592595 | |
| Record name | 2-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-49-1 | |
| Record name | 2-Phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Advanced Synthetic Routes to 2-Phenylnicotinonitrile and its Analogues
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. bohrium.com This approach is highly valued for its efficiency and for generating molecular diversity.
A prevalent and efficient method for synthesizing 2-aminonicotinonitrile derivatives, including 2-amino-4-phenyl-6-substituted-nicotinonitriles, is through a one-pot, four-component condensation reaction. This reaction typically involves an aromatic aldehyde, an acetophenone (B1666503) derivative, malononitrile (B47326), and a nitrogen source, most commonly ammonium (B1175870) acetate (B1210297). evitachem.comscispace.comnih.gov The reaction proceeds through a series of sequential steps within a single reaction vessel.
The proposed mechanism generally begins with the Knoevenagel condensation of the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate. nih.govorganic-chemistry.org Concurrently, the acetophenone reacts with ammonium acetate to generate an enamine intermediate. nih.gov A subsequent Michael addition between the arylidene malononitrile and the enamine leads to a larger intermediate which then undergoes intramolecular cyclization and aromatization, often through oxidation, to yield the final 2-aminonicotinonitrile product. nih.gov The use of polyethylene (B3416737) glycol (PEG-400) in an aqueous medium has been reported as a green and efficient system for this transformation, highlighting the method's adaptability to environmentally benign conditions. rasayanjournal.co.in
The efficiency and selectivity of multicomponent reactions for nicotinonitrile synthesis are often significantly enhanced by the use of catalysts. These catalysts can range from simple metal salts to complex nanomaterials, each offering specific advantages in terms of reaction conditions, yields, and environmental impact.
####### 2.1.1.2.1. Transition Metal Catalysis (e.g., Cu(OAc)₂, Copper Nanoparticles)
Transition metals, particularly copper, have proven to be effective catalysts for the synthesis of nicotinonitrile derivatives. Copper(II) acetate (Cu(OAc)₂) has been utilized as a green and highly effective heterogeneous acid catalyst for the one-pot synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles. scispace.comajol.info This method involves the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate under reflux conditions. scispace.com The catalyst facilitates the reaction, leading to good yields of the desired products.
In a move towards more sustainable and reusable catalysts, copper nanoparticles supported on charcoal (Cu/C) have been developed. scielo.br These heterogeneous catalysts are effective in the four-component coupling reaction to produce 2-amino-3-cyanopyridine (B104079) derivatives. A key advantage of this system is the ability to recover the catalyst by simple filtration and reuse it multiple times with minimal loss of activity. scielo.br The reactions can be carried out in refluxing acetonitrile, and the protocol is applicable to a range of aldehydes and ketones. scielo.br The use of copper nanoparticles aligns with the principles of green chemistry by offering a recyclable and efficient catalytic system. nih.gov
Below is a table summarizing the synthesis of 2-amino-3-cyanopyridine derivatives using different copper catalysts.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Reference |
| Cu(OAc)₂ | Benzaldehyde | Acetophenone | Ethanol | - | scispace.com |
| Cu/C | Benzaldehyde | Acetophenone | Acetonitrile | 71 | scielo.br |
| Cu/C | 4-Chlorobenzaldehyde | Acetophenone | Acetonitrile | 85 | scielo.br |
| Cu/C | 4-Methylbenzaldehyde | Acetophenone | Acetonitrile | 82 | scielo.br |
| Cu/C | Benzaldehyde | 4-Methylacetophenone | Acetonitrile | 78 | scielo.br |
####### 2.1.1.2.2. Nanomagnetic Catalysts in Green Synthesis Protocols
Nanomagnetic catalysts have emerged as a highly promising class of materials for green organic synthesis due to their high surface area, catalytic efficiency, and, most notably, their ease of separation from the reaction mixture using an external magnet. tandfonline.comnih.govscielo.org.za This property allows for simple catalyst recovery and reuse, reducing waste and cost.
Several types of nanomagnetic catalysts have been successfully employed in the synthesis of nicotinonitrile derivatives. For instance, a novel acidic nanomagnetic catalyst, created by supporting a urea-based ligand on the surface of Fe₃O₄@SiO₂ nanoparticles, has been used for the synthesis of 2-amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles. tandfonline.comresearchgate.net Another example is the use of a nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, which has demonstrated high efficiency in the four-component synthesis of a wide range of nicotinonitrile derivatives under solvent-free conditions, with yields ranging from 68-90%. nih.govbohrium.com
The mechanism often involves a cooperative vinylogous anomeric-based oxidation (CVABO). nih.gov These catalysts can be readily recovered and reused multiple times without a significant drop in their catalytic activity. researchgate.net
The following table presents data on the synthesis of nicotinonitrile derivatives using various nanomagnetic catalysts.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Fe₃O₄@SiO₂@urea-based ligand | Not specified | High | tandfonline.comresearchgate.net |
| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Solvent-free, 110 °C, 40-60 min | 68-90 | nih.govbohrium.com |
| Fe₃O₄@SiO₂@tosyl-carboxamide | Solvent-free, 100 °C | 50-73 | smolecule.comresearchgate.net |
| LDH@TRMS@BDSA@Cu | Solvent-free, 60 °C | High | nih.gov |
####### 2.1.1.2.3. Rhodium(III)-Catalyzed C–H Activation and Annulation
Rhodium(III)-catalyzed C–H activation has become a powerful strategy for the construction of complex heterocyclic systems. mdpi.comnih.gov This approach allows for the direct functionalization of C–H bonds, which are typically unreactive, offering a more atom- and step-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
In the context of nicotinonitrile synthesis and its analogues, Rh(III) catalysis has been employed for annulation reactions. For example, a novel and efficient synthesis of naphthoquinolizinone derivatives was developed through a Rh(III)-catalyzed double C(sp²)–H bond carbenoid insertion and annulation of 2-aryl-3-cyanopyridines (like this compound) with α-diazo carbonyl compounds. acs.org While this example demonstrates a post-synthesis modification of the nicotinonitrile scaffold, the underlying principles of Rh(III)-catalyzed C-H activation are applicable to the direct synthesis of the core ring system.
More broadly, Rh(III)-catalyzed annulation of various precursors with alkynes or other coupling partners is a well-established method for building pyridone and isoquinolone structures, which are structurally related to nicotinonitriles. nih.govbeilstein-journals.org These reactions often proceed with high regioselectivity and functional group tolerance under relatively mild conditions. mdpi.com The mechanism typically involves the coordination of a directing group to the rhodium center, followed by cyclometalation and subsequent insertion of the coupling partner and reductive elimination to afford the annulated product.
Multicomponent Reaction (MCR) Strategies for Nicotinonitrile Synthesis.
Environmentally Benign Synthesis Conditions
The development of eco-friendly synthetic protocols is a paramount goal in modern organic chemistry. For this compound and its derivatives, this has led to the exploration of solvent-free reactions and the use of water as a green reaction medium.
Solvent-free, or neat, reaction conditions represent a significant advancement in sustainable chemical synthesis by eliminating the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. smolecule.com This approach simplifies work-up procedures, reduces waste, and can lead to improved reaction rates and yields due to higher reactant concentrations. smolecule.comrsc.org
In the context of nicotinonitrile synthesis, solvent-free multicomponent reactions (MCRs) have proven particularly effective. One-pot methods combining aromatic aldehydes, active methylene (B1212753) compounds like malononitrile, and an ammonium source under solvent-free heating are frequently employed. nih.gov The use of reusable catalysts, such as novel nanomagnetic catalysts, has been reported for the synthesis of related indolyl-pyridines under solvent-free conditions. researchgate.net These catalysts offer the dual benefits of high efficiency and simple magnetic separation for reuse, further enhancing the green credentials of the synthesis. researchgate.net The reaction of 2-aminopyridine, benzaldehydes, and phenols at elevated temperatures (e.g., 80°C) without any solvent is another example of a successful pseudo-Betti reaction under neat conditions. nih.gov
Table 1: Examples of Solvent-Free Synthesis for Nicotinonitrile-Related Scaffolds
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, 3-Cyanoacetyl Indole, Ammonium Acetate | Fe3O4@SiO2@(CH2)3-urea-quinolinium trifluoroacetate (B77799) catalyst, solvent-free | Indolyl-pyridines | High | researchgate.net |
| 2-Aminopyridine, Benzaldehydes, Phenols | 80°C, catalyst-free, solvent-free | Pseudo-Betti Bases | 40-97% | nih.gov |
| Aromatic Aldehydes, 3-(cyanoacetyl)indole, 2-Acetyl Pyridine (B92270), Ammonium Acetate | Neat condition, conventional heating | Bipyridine-5-carbonitriles | High | researchgate.net |
Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. rsc.org Its use in organic synthesis can enhance reaction rates and selectivity through effects like hydrophobic packing. smolecule.comrsc.org For the synthesis of 2-amino-3-cyanopyridine derivatives, which share the core structure of this compound, water has been successfully used as the reaction medium. rasayanjournal.co.in
A notable green protocol involves a multicomponent reaction of benzaldehyde, acetophenone, malononitrile, and ammonium acetate in an aqueous medium. rasayanjournal.co.in To overcome the low solubility of organic reactants in water, a phase transfer catalyst (PTC) such as Polyethylene Glycol (PEG-400) is utilized. This method provides excellent yields and allows for the recyclability of the solvent and catalyst, aligning perfectly with green chemistry principles. rasayanjournal.co.in
Table 2: Water-Based Synthesis of 2-Amino-3-Cyanopyridine Derivatives
| Reactants | Catalyst/Medium | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | PEG-400 / H2O | Reflux, 6h | Excellent | rasayanjournal.co.in |
Energy-Efficient Synthesis Techniques
Reducing energy consumption is a key aspect of sustainable synthesis. Microwave and ultrasonic irradiation offer powerful alternatives to conventional heating, often leading to dramatically shorter reaction times, higher yields, and fewer side products.
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. mdpi.com This process allows for rapid, uniform heating of the reaction mixture, which can drastically reduce reaction times from hours to minutes and improve yields. smolecule.comcem.com
This technique has been successfully applied to the synthesis of various heterocyclic compounds, including nicotinonitrile derivatives. smolecule.comntu.edu.twnih.gov For instance, the one-pot, multicomponent synthesis of 4-aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitrile derivatives has been achieved under solvent-free microwave irradiation, combining the benefits of both energy efficiency and green chemistry. researchgate.net Similarly, novel steroidal derivatives incorporating a phenylnicotinonitrile moiety have been efficiently prepared using microwave technology. nih.gov These protocols highlight the capacity of microwave heating to accelerate reactions that would otherwise require prolonged periods of conventional heating. mdpi.com
Table 3: Microwave-Assisted Synthesis of Nicotinonitrile-Related Compounds
| Reactants | Conditions | Product Type | Reaction Time | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes, 3-(cyanoacetyl)indole, 2-Acetyl Pyridine, Ammonium Acetate | Microwave irradiation, solvent-free | Bipyridine-5-carbonitriles | Short | researchgate.net |
| Pregnenolone-based precursors | Microwave irradiation | Phenylnicotinonitrile pregnenolone (B344588) derivative | Not specified | nih.gov |
Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates and yields through the phenomenon of acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in a liquid. beilstein-journals.orgusp.br This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of chemical reactions. mdpi.com
The synthesis of 2-amino-3-cyano-4,6-diarylpyridines, which are structural analogs of this compound, has been efficiently conducted via a three-component reaction of chalcones, malononitrile, and ammonium acetate under ultrasonic irradiation. researchgate.net This method, along with grindstone technology, provides a simple and effective route to these compounds. researchgate.net Ultrasound has also been used to synthesize pyrazoline precursors from chalcones in shorter times and with higher yields compared to conventional methods. researchgate.net The use of ultrasound in aqueous media further exemplifies a green, energy-efficient approach to synthesizing complex molecules. mdpi.com
Enamine-Mediated Approaches to Pyridine Ring Formation
Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in a manner similar to enolates. mychemblog.com The Stork enamine synthesis, which involves the alkylation or acylation of an aldehyde or ketone via an enamine intermediate, is a foundational concept. mychemblog.com This principle is extended to the synthesis of substituted pyridines.
In the context of forming the this compound scaffold through a multicomponent reaction, an enamine intermediate is often formed in situ. The reaction typically involves an α,β-unsaturated ketone (a chalcone), an active methylene compound (malononitrile), and an ammonium source (e.g., ammonium acetate). researchgate.net The ammonium acetate can react with the ketone to generate an enamine. researchgate.net This enamine then acts as a nucleophile, participating in a Michael addition reaction with the chalcone (B49325). Following the initial addition, a series of intramolecular cyclization and dehydration/aromatization steps occur to yield the final substituted pyridine ring. researchgate.netnih.gov This enamine-mediated pathway is a common mechanistic feature in many widely used methods for synthesizing functionalized pyridines. organic-chemistry.org
Elucidation of Reaction Mechanisms
A thorough understanding of the reaction mechanisms is fundamental to the development of efficient and selective synthetic methods for this compound and its analogs. Research in this area has focused on elucidating the pathways of multicomponent reactions, the role of novel catalytic systems, and the intricacies of intramolecular cyclizations and rearrangements.
Multicomponent reactions (MCRs) are highly efficient processes for the synthesis of complex molecules like this compound from simple starting materials in a single step. The mechanism of these reactions typically involves a cascade of classical organic reactions.
A widely accepted mechanism for the four-component synthesis of nicotinonitriles starts with a Knoevenagel condensation . wikipedia.orgsigmaaldrich.com In this initial step, an aldehyde reacts with an active methylene compound, such as malononitrile, in the presence of a basic catalyst to form an α,β-unsaturated intermediate, often a benzylidenemalononitrile (B1330407) derivative. vulcanchem.comfrontiersin.orgnih.gov
The subsequent steps involve a Michael addition . An enamine, formed in situ from a ketone and ammonium acetate, adds to the activated double bond of the Knoevenagel adduct. This is followed by an intramolecular cyclization and subsequent dehydration and aromatization to furnish the final polysubstituted pyridine ring. smolecule.comfrontiersin.org
For example, in the synthesis of 2-amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile, the proposed mechanism involves the Knoevenagel condensation between the aldehyde and ketone, followed by a Michael addition of another active methylene compound, and subsequent cyclization and aromatization. vulcanchem.com The sequence of these steps can sometimes vary depending on the specific reactants and conditions used.
A significant advancement in the synthesis of nicotinonitrile derivatives involves the use of nanocatalysts that operate via a Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) mechanism. tandfonline.comresearchgate.netrsc.orgnih.govresearchgate.nettandfonline.comacs.orgbohrium.comqom.ac.irrsc.org This approach is particularly prominent in green chemistry due to its efficiency and often solvent-free conditions.
The CVABO mechanism is proposed for the final aromatization step in the multicomponent synthesis of nicotinonitriles catalyzed by various nanomaterials, such as magnetic metal-organic frameworks (MOFs) and other functionalized nanoparticles. tandfonline.comresearchgate.netacs.orgbohrium.com
A general proposed mechanism using a nanomagnetic catalyst for a four-component reaction is as follows:
The catalyst activates the carbonyl group of an acetophenone derivative, which then reacts with ammonia (B1221849) (from ammonium acetate) to form an enamine intermediate (Intermediate I). rsc.org
Simultaneously, the catalyst activates an aldehyde, which undergoes a Knoevenagel condensation with a β-ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile) to form a vinylogous intermediate (Intermediate II). rsc.org
A Michael addition occurs between Intermediate I and Intermediate II, leading to a new intermediate (Intermediate III). rsc.org
Intramolecular cyclization of Intermediate III occurs through the attack of an amine group onto a carbonyl group, forming a heterocyclic intermediate (Intermediate IV) after dehydration. rsc.org
The final step is the aromatization of this intermediate to the pyridine ring. The CVABO mechanism suggests that this occurs via the release of a hydrogen molecule (H₂) or hydrogen peroxide (H₂O₂), a process facilitated by the catalyst and driven by the anomeric effect through the vinylogous system. nih.govrsc.org This concept is analogous to the hydride transfer seen in biological systems like NAD⁺/NADH. acs.org
The use of magnetic nanocatalysts offers the additional advantage of easy separation and reusability, making the process more sustainable. rsc.orgnih.govbohrium.com
Intramolecular cyclization and rearrangement reactions provide powerful tools for the synthesis of complex fused heterocyclic systems from this compound precursors.
A notable example is the Rh(III)-catalyzed double C(sp²)–H bond carbenoid insertion and annulation of 2-aryl-3-cyanopyridines with α-diazo carbonyl compounds. acs.orgresearchgate.net This cascade reaction leads to the formation of naphthoquinolizinone derivatives. A plausible mechanism for this transformation involves several key steps:
Initial C-H bond cleavage of the 2-phenyl group, assisted by the Rh(III) catalyst, forms a five-membered rhodacycle intermediate. acs.org
This intermediate reacts with the diazo compound to form a rhodium-carbene species. acs.org
Migratory insertion of the carbene into the Rh-C bond occurs, followed by protonolysis to release the first annulated product and regenerate the catalyst. acs.org
This is followed by a second Rh(III)-catalyzed C(sp²)–H bond carbenoid insertion and an intramolecular N-cyclization to afford the final naphthoquinolizinone. acs.org
Interestingly, the reaction of 2-(2-fluorophenyl)nicotinonitrile (B1501308) under similar conditions resulted in a C-cyclization product, indicating that the initial C(sp²)–H bond carbenoid insertion is followed preferentially by C-cyclization over N-cyclization in this case. acs.org
Other studies have explored rearrangement reactions in the synthesis of substituted nicotinonitriles. For example, a FeCl₃-promoted condensation-cyclization reaction of an enamino nitrile and an α,β-unsaturated ketone has been shown to be an efficient method for producing multiply arylated nicotinonitriles. dntb.gov.ua Additionally, studies on 3-oxoalkanenitriles have revealed novel rearrangement reactions that can lead to the formation of pyridine-3-carbonitriles. dntb.gov.ua These pathways highlight the rich and sometimes complex reactivity of nicotinonitrile precursors and their derivatives.
Advanced Spectroscopic Characterization and Computational Studies
Comprehensive Spectroscopic Analysis for Structural Conformation
Spectroscopic analysis is a cornerstone in the structural determination of organic molecules. For 2-Phenylnicotinonitrile, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offers a detailed picture of its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules.
Proton NMR (¹H NMR) spectroscopy provides information on the electronic environment of hydrogen atoms within a molecule. For derivatives of this compound, such as 2-amino-4,6-diphenylnicotinonitriles, characteristic signals are observed for the protons on the pyridine (B92270) and phenyl rings. For instance, the proton at the 5-position of the nicotinonitrile ring typically appears as a singlet in the range of 7.09–7.25 ppm. The protons of the phenyl group exhibit signals in the aromatic region, generally between 7.0 and 8.5 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern.
Table 1: Representative ¹H NMR Spectral Data for Phenylnicotinonitrile Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-5 (Pyridine ring) | ~7.1-7.3 | s |
| Phenyl-H | ~7.4-8.1 | m |
Note: Data is generalized from substituted this compound derivatives. Specific shifts for the unsubstituted compound may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In the carbon skeleton of this compound and its derivatives, the nitrile carbon (C≡N) shows a characteristic signal in the range of 117-118 ppm. The carbons of the pyridine and phenyl rings appear in the aromatic region, typically between 110 and 160 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents on the rings.
Table 2: Representative ¹³C NMR Spectral Data for Phenylnicotinonitrile Derivatives
| Carbon | Chemical Shift (ppm) |
| C≡N | ~117 |
| Aromatic C | ~110-160 |
Note: Data is generalized from substituted this compound derivatives. Specific shifts for the unsubstituted compound may vary.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms in a molecule.
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the phenyl and pyridine ring systems.
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands. A strong and sharp absorption band corresponding to the stretching vibration of the nitrile group (C≡N) is typically observed around 2205-2230 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for Phenylnicotinonitrile Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C≡N | Stretch | ~2205-2230 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C, C=N | Stretch | ~1400-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of phenylnicotinonitrile derivatives typically exhibit absorption bands corresponding to π → π* transitions within the conjugated system of the phenyl and pyridine rings. For example, in 2-amino-4,6-diphenylnicotinonitriles, absorption bands are observed in the range of 299-325 nm and 394-427 nm aist.go.jp. The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the aromatic rings aist.go.jp.
Table 4: Typical UV-Vis Absorption Maxima for Phenylnicotinonitrile Derivatives
| Transition | Wavelength (λmax, nm) |
| n–π* / π–π | ~299-325 |
| π–π | ~394-427 |
Note: Data is for substituted this compound derivatives and may vary for the unsubstituted compound aist.go.jp.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. When a molecule like this compound is ionized in a mass spectrometer, typically through electron impact (EI), it forms a molecular ion (M+) which can then break down into smaller, charged fragments. chemguide.co.uk The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and these fragments.
For aromatic nitriles, the molecular ion peak is generally strong due to the stability of the aromatic system. libretexts.org Common fragmentation pathways for this compound would theoretically involve:
Loss of HCN: A characteristic fragmentation for nitriles, leading to a significant (M-27) peak.
Cleavage of the Phenyl Group: Breakage of the bond between the pyridine and phenyl rings could result in fragments corresponding to the phenyl cation (C₆H₅⁺, m/z = 77) or the nicotinonitrile cation.
Ring Fragmentation: The stable pyridine and phenyl rings can also undergo more complex fragmentation and rearrangement processes.
High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the molecular formula of the parent ion and its fragments by measuring their exact masses with high accuracy. researchgate.net
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise molecular structure, bond lengths, bond angles, and crystal packing can be determined. nih.gov
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformational Analysis
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the exact molecular geometry and conformation of molecules in the solid state. Studies on derivatives of this compound illustrate the detailed structural information that can be obtained.
For instance, the derivative 2-methoxy-4,6-diphenylnicotinonitrile was found to crystallize in the orthorhombic system with the space group P21212. nih.gov Its structure consists of a central pyridine ring connected to two phenyl rings. The analysis revealed a significant difference in the conformation of the two phenyl rings relative to the pyridine core. The dihedral angle between the pyridine ring and the first phenyl ring is 10.85°, indicating they are nearly coplanar. nih.gov In contrast, the dihedral angle with the second phenyl ring is much larger at 42.02°. nih.gov
Another derivative, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN), crystallizes in the monoclinic P2/c space group. researchgate.net The crystal structure of ADPN showed two independent molecules with very similar geometric parameters. researchgate.netechemcom.com This detailed conformational data derived from SCXRD is invaluable for understanding the molecule's spatial arrangement and steric properties.
Below is a table summarizing the crystallographic data for these derivatives.
| Parameter | 2-methoxy-4,6-diphenylnicotinonitrile nih.gov | 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile researchgate.net |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P21212 | P2/c |
| a (Å) | 9.421(3) | 9.421(3) |
| b (Å) | 27.617(6) | 27.617(6) |
| c (Å) | 12.501(4) | 12.501(4) |
| α (°) ** | 90 | 90 |
| β (°) | 90 | 95.83(2) |
| γ (°) | 90 | 90 |
| Volume (ų) ** | 3241.6(16) | 3241.6(16) |
| Z | 8 | 8 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking, Halogen Bonds, Dispersion Forces)
The stability of a crystal lattice is governed by a network of intermolecular interactions. The study of crystal packing reveals how individual molecules arrange themselves to form a stable, three-dimensional structure. ias.ac.in
In the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN), a variety of interactions are observed. These include hydrogen bonds, π-π stacking, and Cl···Cl interactions, which are crucial in stabilizing the crystal packing. researchgate.net Similarly, for 2-methoxy-4,6-diphenylnicotinonitrile, π–π stacking and various H···X contacts are identified as key interactions that define the crystal's stability. nih.gov
These non-covalent interactions are fundamental to crystal engineering:
Hydrogen Bonds: These are strong, directional interactions that often dictate the primary structure of the crystal packing, especially when donor and acceptor sites are present, as in the amino-substituted derivative. rsc.org
π-π Stacking: Aromatic rings, like the phenyl and pyridine moieties in this compound, can interact through π-π stacking. These interactions, where the electron clouds of the rings overlap, contribute significantly to the cohesive energy of the crystal. nih.govresearchgate.net
The analysis of these forces provides a complete picture of the solid-state architecture of these molecules.
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for complementing experimental data. escholarship.org These theoretical models can predict molecular properties, explore electronic structures, and analyze intermolecular interactions with high accuracy.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energy Landscapes
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govarxiv.org It is widely employed for geometry optimization, where the calculation seeks the lowest energy (most stable) conformation of a molecule. For derivatives of this compound, DFT calculations have been used to compute optimized structural parameters, which can then be compared to experimental data from SCXRD. nih.gov
Beyond geometry, DFT provides profound insights into the electronic properties of a molecule:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions. nih.gov
Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors that quantify the chemical reactivity and stability of the molecule. nih.gov
Studies on related pyridine derivatives have utilized functionals like B3LYP and WB97XD to perform these calculations, demonstrating the power of DFT to elucidate the relationship between structure and electronic properties. nih.govnih.gov
DFT Dispersion Corrected (DFT-D3) Calculations for Accurate Intermolecular Interaction Energies
While standard DFT functionals are excellent for describing electronic structures, they often fail to accurately account for long-range electron correlation, which gives rise to dispersion forces. nomad-laboratory.de To overcome this, dispersion corrections, such as Grimme's D3 method, are incorporated into the calculations. openmx-square.org
DFT-D3 calculations are particularly important for accurately modeling the intermolecular interactions that govern crystal packing. In the study of the 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) dimer, DFT-D3 calculations were applied to investigate its structural and chemical properties. researchgate.netechemcom.com The results showed that dispersion forces have a remarkable effect on the stability of the ADPN crystal. researchgate.netechemcom.com
The thermodynamic parameters for the dimerization process of ADPN were calculated using both standard (BP86) and dispersion-corrected (BP86-D3) functionals. The results are summarized in the table below.
| Thermodynamic Parameter | BP86 Functional researchgate.net | BP86-D3 Functional researchgate.net |
| Binding Energy (ΔE) | -11.97 kcal/mol | -23.15 kcal/mol |
| Enthalpy (ΔH) | -11.23 kcal/mol | -22.37 kcal/mol |
| Gibbs Free Energy (ΔG) | 0.81 kcal/mol | -9.99 kcal/mol |
The significantly larger negative values for binding energy and enthalpy calculated with the BP86-D3 functional confirm the crucial contribution of dispersion forces to the stability of the dimer. researchgate.net The negative Gibbs free energy further indicates that the dimerization process is thermodynamically favorable when these interactions are properly accounted for. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors
The electronic behavior and chemical reactivity of this compound can be profoundly understood through the lens of Frontier Molecular Orbital (FMO) theory. This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in dictating the molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in determining the energies of these orbitals and the associated global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's reactivity. Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as the negative of the LUMO energy (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).
| Descriptor | Formula | Expected Significance for this compound |
|---|---|---|
| EHOMO (eV) | - | Energy of the highest occupied molecular orbital. |
| ELUMO (eV) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Propensity to donate an electron. |
| Electron Affinity (A) | -ELUMO | Propensity to accept an electron. |
| Electronegativity (χ) | (I+A)/2 | Overall electron-attracting capability. |
| Chemical Hardness (η) | (I-A)/2 | Resistance to electronic change. |
| Chemical Softness (S) | 1/η | Measure of molecular reactivity. |
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can aid in the interpretation of experimental data and provide insights into the molecular structure and electronic transitions.
UV-Vis Absorption Maxima
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. This method can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the peaks in a UV-Vis spectrum. For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, such as π → π* and n → π*, and their corresponding wavelengths. The solvent environment can also be modeled to predict solvatochromic shifts. Although specific TD-DFT calculations for this compound are not detailed in the available literature, this computational technique remains the standard approach for such predictions.
IR Frequencies
The vibrational frequencies of a molecule, which are observed in its Infrared (IR) spectrum, can also be predicted computationally. DFT calculations are employed to determine the optimized geometry of the molecule and then to compute the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies. These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, this would include the characteristic C≡N stretching frequency of the nitrile group, as well as vibrations associated with the phenyl and pyridine rings. It is common for calculated harmonic frequencies to be systematically higher than experimental frequencies, and thus they are often scaled by an empirical factor to improve agreement with experimental data.
| Spectroscopic Parameter | Computational Method | Predicted Information |
|---|---|---|
| UV-Vis Absorption Maxima (λmax) | TD-DFT | Wavelengths of maximum absorption, corresponding electronic transitions (e.g., π → π*), and oscillator strengths. |
Biological Activities and Pharmacological Relevance
Evaluation of Biological Efficacy and Scope
Derivatives of 2-phenylnicotinonitrile have been the subject of numerous studies to determine their potential as therapeutic agents. These investigations have unveiled a range of biological activities, which are detailed in the subsequent sections.
Nicotinonitrile derivatives have demonstrated notable efficacy against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as several fungal strains. The antimicrobial potential of these compounds is often attributed to their unique chemical structures, which can be modified to enhance their activity.
Several studies have reported the synthesis of novel nicotinonitrile derivatives and their subsequent evaluation for antimicrobial properties. For instance, certain nicotinonitrile-coumarin hybrids have shown potent antibacterial effects. One such derivative displayed significant activity against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus mutans, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 1.9, 3.9, 3.9, 3.9, and 7.8 µg/mL, respectively nih.gov. Another related compound also exhibited considerable antibacterial activity against these strains, with MIC values ranging from 3.9 to 15.6 µg/mL nih.gov.
Furthermore, a series of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline-nicotinonitrile hybrids were investigated, with one compound featuring an unsubstituted para-phenyl group on the nicotinonitrile moiety demonstrating broad-spectrum antibacterial activity against most Gram-positive and Gram-negative strains at a MIC of 3.9 µg/mL nih.gov. The antimicrobial activities of substituted phenylfuranylnicotinamidines have also been assessed, with MIC values against various microorganisms falling in the range of 10–20 μM researchgate.netbg.ac.rsias.ac.in. Specifically, two compounds from this series showed excellent MIC values of 10 μM against Staphylococcus aureus researchgate.net.
In the realm of antifungal research, newly synthesized nicotinonitriles and pyrido[2,3-d]pyrimidines have exhibited outstanding activities. For example, compounds 7 and 9 in one study showed a MIC value of 1.95 µg/ml against Candida albicans. Compound 11 was potent against Rhizopus with a MIC of 1.95 µg/ml, and compound 14 displayed remarkable antifungal effects against both Aspergillis niger and C. albicans with a MIC of 1.95 µg/ml nih.gov.
| Compound Class | Bacterial/Fungal Strain | MIC Value | Reference |
|---|---|---|---|
| Nicotinonitrile-coumarin hybrid | Klebsiella pneumoniae | 1.9 µg/mL | nih.gov |
| Nicotinonitrile-coumarin hybrid | Escherichia coli | 3.9 µg/mL | nih.gov |
| Nicotinonitrile-coumarin hybrid | Pseudomonas aeruginosa | 3.9 µg/mL | nih.gov |
| Nicotinonitrile-coumarin hybrid | Streptococcus mutans | 3.9 µg/mL | nih.gov |
| Nicotinonitrile-coumarin hybrid | Staphylococcus aureus | 7.8 µg/mL | nih.gov |
| nih.govresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline-nicotinonitrile hybrid | Gram-positive and Gram-negative strains | 3.9 µg/mL | nih.gov |
| Phenylfuranylnicotinamidines | Various microorganisms | 10–20 µM | researchgate.netbg.ac.rsias.ac.in |
| Phenylfuranylnicotinamidines | Staphylococcus aureus | 10 µM | researchgate.net |
| Nicotinonitrile derivative 7 | Candida albicans | 1.95 µg/mL | nih.gov |
| Nicotinonitrile derivative 9 | Candida albicans | 1.95 µg/mL | nih.gov |
| Nicotinonitrile derivative 11 | Rhizopus sp. | 1.95 µg/mL | nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) 14 | Aspergillis niger | 1.95 µg/mL | nih.gov |
| Pyrido[2,3-d]pyrimidine 14 | Candida albicans | 1.95 µg/mL | nih.gov |
The antiproliferative and anticancer potential of this compound derivatives has been extensively investigated against a panel of human cancer cell lines. These studies have identified several promising compounds with significant cytotoxic activity.
A novel series of nicotinonitrile derivatives was synthesized and evaluated for their cytotoxic activities against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, with all derivatives showing high to moderate activity researchgate.net. In another study, N-nicotinonitrile derivatives were assessed against breast MCF-7, liver HepG2, and lung A549 cancer cell lines. While inactive against A549 cells, these compounds exhibited remarkable cytotoxicity against MCF-7 and HepG2 cell lines researchgate.net.
Further research on new pyridine-3-carbonitrile derivatives identified compounds with low half-maximal inhibitory concentrations (IC50) against human breast cancer MCF-7 and MDA-MB-231 cell lines nih.govresearchgate.net. For instance, one diaryl-substituted pyrimidinedione compound displayed cytotoxic activity against human colorectal carcinoma (HT29) with an IC50 value of 2.243±0.217 μM, which was lower than the reference drug Doxorubicin researchgate.net.
Some nicotinonitrile derivatives bearing imino moieties have been shown to exert strong antiproliferative activity by inducing apoptosis in colon cells researchgate.netselleckchem.com. Derivatives 5g, 7i, 8, and 9 from one study had IC50 values of approximately 1-3 µM against breast (MCF-7) and colon (HCT-116) cell lines selleckchem.com.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Diaryl-substituted pyrimidinedione | HT29 (Colorectal Carcinoma) | 2.243±0.217 µM | researchgate.net |
| Nicotinonitrile derivative 5g | MCF-7 (Breast) | ~ 1-3 µM | selleckchem.com |
| Nicotinonitrile derivative 5g | HCT-116 (Colon) | ~ 1-3 µM | selleckchem.com |
| Nicotinonitrile derivative 7i | MCF-7 (Breast) | ~ 1-3 µM | selleckchem.com |
| Nicotinonitrile derivative 7i | HCT-116 (Colon) | ~ 1-3 µM | selleckchem.com |
| Nicotinonitrile derivative 8 | MCF-7 (Breast) | ~ 1-3 µM | selleckchem.com |
| Nicotinonitrile derivative 8 | HCT-116 (Colon) | ~ 1-3 µM | selleckchem.com |
| Nicotinonitrile derivative 9 | MCF-7 (Breast) | ~ 1-3 µM | selleckchem.com |
| Nicotinonitrile derivative 9 | HCT-116 (Colon) | ~ 1-3 µM | selleckchem.com |
| Nicotinonitrile derivative 7b | MCF-7 (Breast) | 3.58 µM | frontiersin.org |
| Nicotinonitrile derivative 7b | PC-3 (Prostate) | 3.60 µM | frontiersin.org |
| Nicotinamide (B372718) derivative 10 | HCT-116 (Colorectal) | 15.4 µM | nih.gov |
| Nicotinamide derivative 10 | HepG2 (Liver) | 9.8 µM | nih.gov |
The antioxidant properties of this compound derivatives have been evaluated using various radical scavenging assays. These compounds have shown the ability to neutralize free radicals, suggesting their potential in mitigating oxidative stress-related conditions.
A series of nicotinonitrile derivatives were reported to have superior antioxidant activity compared to ascorbic acid, as measured by the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) radical scavenging method nih.gov. The cyano group attached to the pyridine (B92270) ring is thought to play a role in this radical scavenging capacity nih.gov. In another study, nicotinonitrile derivatives bearing a furan moiety were synthesized and showed promising in vitro antioxidant activities using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method nih.gov.
The incorporation of a 3-cyano-pyridine moiety into other chemical structures has also been shown to enhance antioxidant activity. For example, certain derivatives demonstrated more effectiveness than ascorbic acid in an in vitro ABTS radical scavenging assay nih.gov. Similarly, the integration of a substituted 3-cyanopyridine into phenothiazine derivatives resulted in compounds with good ABTS radical scavenging activity nih.gov.
| Compound Class/Derivative | Assay | Finding | Reference |
|---|---|---|---|
| Nicotinonitrile derivatives | DPPH radical scavenging | Superior activity to ascorbic acid | nih.gov |
| Nicotinonitrile derivatives with furan moiety | ABTS radical scavenging | Promising in vitro antioxidant activities | nih.gov |
| Nicotinonitrile with 3-cyano-pyridine moiety | ABTS radical scavenging | More effective than ascorbic acid | nih.gov |
| Nicotinonitrile-phenothiazine derivatives | ABTS radical scavenging | Good radical scavenging activity | nih.gov |
Several nicotinonitrile conjugates have been developed and tested for their anti-inflammatory activity. Nonsteroidal anti-inflammatory drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. Research has shown that certain nicotinonitrile derivatives also possess potent anti-inflammatory properties. For instance, compounds 11a, 11b, and 12 in one study were tested in vivo and demonstrated anti-inflammatory activity nih.gov. Another study synthesized a series of 2-substituted phenyl derivatives of nicotinic acid, with some compounds displaying distinctive anti-inflammatory activities when compared to the reference drug mefenamic acid nih.gov.
Based on the available scientific literature, there is no specific information regarding the evaluation of this compound or its direct derivatives for agonistic or antagonistic activity at cannabinoid receptors. While the broader class of nicotinonitrile compounds has been explored for various biological targets, their interaction with the endocannabinoid system does not appear to be a primary area of investigation.
The inhibitory effects of this compound derivatives on various enzymes, particularly kinases involved in cell cycle regulation and cancer progression, represent a significant area of pharmacological research.
PIM-1 Kinase Inhibition:
A number of 3-cyanopyridine derivatives have been developed as PIM kinase inhibitors nih.gov. One study reported a series of nicotinonitrile-based derivatives, where compounds 4k and 7b showed potent PIM-1 kinase inhibition with IC50 values of 21.2 nM and 18.9 nM, respectively frontiersin.org. Another investigation into novel nicotinonitrile derivatives found that selected compounds exhibited sub- to one-digit micromolar IC50 values against the three Pim kinase isoforms, with derivative 8e being the most potent (IC50 ≤ 0.28 μM against all three Pim kinases) researchgate.net.
Aurora B Kinase Inhibition:
While specific studies focusing solely on this compound derivatives as Aurora B inhibitors are not prevalent, the broader class of nitrogen-containing heterocyclic compounds has been explored for this target. Aurora kinases are crucial for mitotic progression, and their inhibition is a valid anticancer strategy.
Other Enzyme Inhibition:
Some nicotinonitrile derivatives have also been shown to inhibit other enzymes. For example, novel nicotinonitrile derivatives bearing imino moieties were found to be potent anticancer agents by inhibiting tyrosine kinase (TK) researchgate.netselleckchem.com. Compounds 8 and 5g from this series inhibited TK by 86% and 89%, with enzymatic IC50 values of 311 and 352 nM, respectively researchgate.netselleckchem.com.
| Compound/Derivative | Enzyme Target | IC50 Value | Reference |
|---|---|---|---|
| Nicotinonitrile derivative 4k | PIM-1 Kinase | 21.2 nM | frontiersin.org |
| Nicotinonitrile derivative 7b | PIM-1 Kinase | 18.9 nM | frontiersin.org |
| Nicotinonitrile derivative 8e | Pim-1, Pim-2, Pim-3 Kinases | ≤ 0.28 µM | researchgate.net |
| Nicotinonitrile derivative 8 | Tyrosine Kinase (TK) | 311 nM | researchgate.netselleckchem.com |
| Nicotinonitrile derivative 5g | Tyrosine Kinase (TK) | 352 nM | researchgate.netselleckchem.com |
| Pyrido[2,3-d]pyrimidine 14 | DNA Gyrase A | 0.31 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine 14 | DNA Gyrase B | 0.04 µM | nih.gov |
Antiosteoclastogenic Activity for Bone Resorption Modulation
Current scientific literature available through the conducted searches does not provide specific information regarding the antiosteoclastogenic activity of this compound or its derivatives for the modulation of bone resorption.
Modulation of NRF2 Pathway Activity
There is no specific information available in the provided search results detailing the modulation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway by this compound.
Mechanistic Investigations of Biological Action
Identification of Cellular and Molecular Targets
Research has identified specific molecular targets for derivatives of this compound, pointing to its potential in therapeutic applications. One of the primary targets identified is the metabotropic glutamate receptor subtype 5 (mGluR5) . nih.gov This receptor is a G-protein coupled receptor (GPCR) that plays a role in synaptic plasticity and the modulation of neural networks.
Derivatives such as 5-(2-Methylquinolin-7-yl)-2-phenylnicotinonitrile have been developed and studied as potent and selective noncompetitive antagonists of mGluR5. nih.gov The nicotinonitrile scaffold is recognized for its utility in medicinal chemistry, with various derivatives being synthesized and evaluated for cytotoxicity against a range of human cancer cell lines, including HT-29 (colon), H460 (lung), A549 (lung), MKN-45 (gastric), and SMMC-7721 (liver), indicating that cancer cells are a significant cellular target. researchgate.net
Table 1: Identified Molecular and Cellular Targets of this compound and its Derivatives
| Compound Class | Molecular Target | Cellular Target | Reference |
|---|---|---|---|
| This compound Derivatives | Metabotropic glutamate receptor subtype 5 (mGluR5) | Postsynaptic glutamatergic synapses | nih.gov |
| 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives | Not Specified | HT-29, H460, A549, MKN-45, SMMC-7721 cancer cell lines | researchgate.net |
Influence on Biochemical Pathways and Signaling Cascades
The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream effects on cellular signaling. As a noncompetitive antagonist of mGluR5, this class of compounds modulates the phosphatidylinositol signaling pathway . nih.gov Activation of mGluR5 typically leads to an increase in cytosolic calcium concentrations through its coupling with Gq-proteins and subsequent activation of phospholipase C. nih.gov By inhibiting mGluR5, this compound derivatives can prevent this cascade, thereby playing a crucial role in regulating synaptic plasticity.
The broader nicotinonitrile chemical scaffold has been associated with various signaling pathways, including G Protein Signaling Pathways, which is consistent with its documented activity on mGluR5, a member of the GPCR family. nih.govsmolecule.com
Induction of Cell Cycle Arrest and Apoptosis
The available research does not provide specific details on the induction of cell cycle arrest and apoptosis by this compound. While some derivatives have been noted for their cytotoxic effects against cancer cell lines, detailed mechanistic studies on their influence on the cell cycle or apoptotic pathways were not found in the search results. researchgate.net
Computational Pharmaceutical Chemistry and Drug Discovery Applications
The this compound scaffold is a valuable entity in computational chemistry and drug discovery. Computational tools like Density Functional Theory (DFT) have been employed to investigate and reveal the mechanisms of chemical reactions involving related structures, such as the concerted nucleophilic aromatic substitution (SNAr) of triazines to form pyridine derivatives. acs.org
In the context of drug design, computational methods are integral to understanding the structure-activity relationships (SAR) of novel compounds. For instance, the design of mGluR5 antagonists was guided by the SAR of existing molecules, leading to the synthesis of new quinoline analogues based on the this compound template. nih.gov Further computational analyses, including Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the generation of Molecular Electrostatic Potential Surfaces (MEPS), have been used to characterize charge transfer and reactivity in related heterocyclic compounds, showcasing the depth of computational application in this area. researchgate.net These approaches are crucial for predicting how a drug molecule will interact with its biological target, thereby reducing the time and cost of drug development. acs.orgresearchgate.net
Table 2: Computational Methods in the Study of Phenylnicotinonitrile Derivatives
| Computational Method | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Revealing and understanding reaction mechanisms. | acs.org |
| Structure-Activity Relationship (SAR) | Guiding the design and synthesis of novel drug analogues. | nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Examining non-linear optical (NLO) characteristics. | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Characterizing charge transfer of electron density. | researchgate.net |
| Molecular Electrostatic Potential Surfaces (MEPS) | Understanding molecular reactivity spots. | researchgate.net |
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in understanding the interaction between a ligand, such as a derivative of this compound, and its protein target at the molecular level.
A detailed study on a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, provides significant insights into the potential binding interactions of this class of compounds. nih.govmdpi.com Molecular docking simulations were performed to investigate its interaction with lipoprotein-associated phospholipase A2 (Lp-PLA2), a protein implicated in inflammation and cardiovascular diseases. nih.gov The simulations revealed that the compound exhibits significant interactions within the active site of the protein. nih.gov The binding affinity and the specific amino acid residues involved in the interaction are crucial determinants of the compound's inhibitory potential.
The stability of the ligand-protein complex is often further assessed using molecular dynamics simulations, which provide a view of the dynamic nature of the interaction over time. mdpi.com For the 2-methoxy-4,6-diphenylnicotinonitrile-Lp-PLA2 complex, molecular dynamics simulations showed how the compound influences the stability and flexibility of the protein. nih.gov Although this derivative showed strong inhibitory potential against Lp-PLA2, its development as a drug faces challenges related to its physicochemical properties. nih.gov
Key interactions observed in docking simulations typically include hydrogen bonds, hydrophobic interactions, and π–π stacking. nih.gov For instance, the pyridine and phenyl rings of the nicotinonitrile core can engage in π–π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's active site. nih.gov
Table 1: Example of Molecular Docking Interaction Data The following table is a representative example based on findings for related compounds.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Lp-PLA2 | 2-methoxy-4,6-diphenylnicotinonitrile | Not specified | Not specified | Significant interactions with the active site nih.gov |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. mdpi.comfiveable.me In silico ADMET prediction uses computational models to estimate how a drug will be absorbed, distributed, metabolized, excreted, and its potential toxicity. nih.govarxiv.org This early-stage assessment helps to identify compounds with favorable drug-like properties and flag potential liabilities, reducing the likelihood of late-stage failures in drug development. fiveable.meiipseries.org
The evaluation of ADMET properties for derivatives of this compound, such as 2-methoxy-4,6-diphenylnicotinonitrile, has highlighted potential developmental challenges. nih.gov Specifically, issues related to solubility and interactions with drug transport proteins were identified. nih.gov Drug-likeness is often initially assessed using guidelines like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
Key ADMET parameters predicted by computational tools include:
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability, for instance, using Caco-2 cell models. frontiersin.org
Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier (BBB). mdpi.comfrontiersin.org
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions. nih.govyoutube.com
Excretion: Information related to the clearance of the compound from the body. frontiersin.org
Toxicity: Prediction of various toxicity endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicity. fiveable.me
Table 2: Predicted ADMET Properties for a Representative this compound Derivative This table represents typical parameters evaluated in an in silico ADMET study.
| ADMET Property | Predicted Value/Classification | Significance |
| Human Intestinal Absorption | Variable | Determines oral bioavailability mdpi.com |
| Blood-Brain Barrier (BBB) Permeability | Variable | Indicates potential for CNS activity mdpi.com |
| CYP450 2D6 Inhibition | Predicts potential for inhibition | Risk of drug-drug interactions mdpi.com |
| Solubility | Potentially low | Affects absorption and formulation nih.gov |
| P-glycoprotein Substrate | Yes/No | Influences distribution and clearance frontiersin.org |
Virtual Screening and Lead Optimization Strategies for Novel Therapeutics
The this compound scaffold can serve as a starting point for the discovery of new therapeutic agents through virtual screening and lead optimization. patsnap.com
Virtual Screening Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.comnih.gov When the three-dimensional structure of the target is known, structure-based virtual screening (e.g., docking) can be employed. mdpi.com If the target structure is unknown, but active ligands have been identified, ligand-based methods such as pharmacophore modeling or similarity searching can be used. youtube.compeerj.com A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. nih.gov The this compound core could be used as a query in similarity searches or as a foundational element in building a pharmacophore model to screen for novel compounds with similar biological activity. youtube.com
Lead Optimization Once a "hit" compound is identified, lead optimization is the process of refining its chemical structure to improve its drug-like properties. patsnap.comdanaher.com This iterative process involves making synthetic modifications to the lead compound and evaluating how these changes affect potency, selectivity, and ADMET properties. patsnap.comnih.gov
For a this compound lead compound, optimization strategies could include:
Modifying the Phenyl Ring: Adding or changing substituents on the phenyl group to enhance binding affinity or modulate physicochemical properties like solubility and lipophilicity.
Altering the Pyridine Ring: Introducing substituents on the pyridine core to probe for additional interactions with the target protein.
Isosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve metabolic stability or reduce toxicity. danaher.com
Computational tools are integral to this process, allowing medicinal chemists to prioritize which new analogues to synthesize and test, thereby accelerating the journey from an initial hit to a clinical candidate. danaher.comchemrxiv.org
Structure Activity Relationship Sar Studies
Impact of Substituent Variations on Biological Efficacy
The placement and electronic nature (electron-donating or electron-withdrawing) of substituents on the phenyl and pyridine (B92270) rings of the 2-phenylnicotinonitrile scaffold are critical determinants of biological activity. Studies on related heterocyclic systems have demonstrated that these modifications can profoundly influence molecular interactions with biological targets.
On the phenyl ring , the introduction of substituents can alter the electronic distribution and steric bulk of the molecule. For instance, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be crucial for their inhibitory activity against the FOXM1 protein mdpi.com. It was observed that compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, at the 2-position of the phenyl ring exhibited significant activity in decreasing FOXM1 expression, a key target in some cancers mdpi.com. This suggests that a lower electron density on the phenylacetamide ring may favor interactions with the target protein mdpi.com. The position of the substituent is also vital; for example, a halogen at the 4-position of the phenyl ring in combination with an electron-withdrawing group at the 2-position was a common feature among the active compounds mdpi.com.
On the pyridine ring , substitutions can directly impact the pKa of the pyridine nitrogen and its ability to form hydrogen bonds, which are often crucial for receptor binding. Research on NNN pincer-type molecules with a central substituted pyridine ring has shown that the electronic nature of the substituent at the 4-position influences the electron density around a coordinated metal center nih.gov. Electron-donating groups increase the electron density, while electron-withdrawing groups pull electron density away from the core nih.gov. This principle can be extrapolated to this compound derivatives, where such changes in electron density on the pyridine ring could modulate interactions with biological targets. For example, in epibatidine analogs, substitutions on the pyridine ring led to significant differences in binding affinity, efficacy, and subtype selectivity at neuronal nicotinic receptors nih.gov.
The interplay between the position and electronic character of substituents is therefore a key consideration in the design of this compound-based therapeutic agents.
Modification of the functional groups on the this compound core is a fundamental strategy for altering the activity profile of the resulting derivatives. The 2-amino-3-cyanopyridine (B104079) scaffold, which is closely related to this compound, is known for its high reactivity, allowing for a wide range of chemical transformations nih.gov. These modifications can lead to derivatives with diverse biological activities, including antimicrobial and anticancer effects nih.gov.
For example, the amino group at the 2-position of the pyridine ring is a prime site for nucleophilic reactions, enabling the synthesis of various amide, pyrimidine, and other heterocyclic fused derivatives nih.gov. The introduction of different moieties at this position can significantly impact the biological activity. In one study, reacting 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile with chloroacetyl chloride and cyanoacetic acid yielded derivatives with notable antimicrobial and antioxidant activities nih.gov. The nature of the appended functional group, such as the presence of a chlorine atom, was observed to influence the chemical properties and, by extension, the biological activity nih.gov.
Furthermore, the cyano group at the 3-position is also amenable to chemical modifications, which can lead to the formation of different heterocyclic systems and alter the molecule's interaction with biological targets. The conversion of the nitrile group into other functionalities can modulate the electronic and steric properties of the molecule, thereby influencing its pharmacological profile.
The following table summarizes the impact of functional group modifications on the activity of compounds with a similar scaffold to this compound:
| Original Functional Group | Modified Functional Group | Observed Change in Biological Activity |
| 2-Amino | 2-Chloro-acetamide | Enhanced antimicrobial and antioxidant activity nih.gov |
| 2-Amino | 2-Cyano-acetamide | Potent antimicrobial and antioxidant activity nih.gov |
| 2-Amino | Fused Naphthyridine | Interesting pharmacological properties as antioxidant, anti-inflammatory, and antimicrobial agents nih.gov |
These examples highlight the versatility of the this compound scaffold and the profound impact that functional group modifications can have on the resulting biological activity profiles.
Correlation of Molecular Descriptors with Observed Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. These properties, known as molecular descriptors, can be calculated from the molecular structure and provide insights into the factors driving biological responses. For this compound derivatives, correlating molecular descriptors with their observed biological effects can guide the design of more potent and selective compounds.
Commonly used molecular descriptors include those related to:
Electronic properties: such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and partial atomic charges. These descriptors are crucial for understanding a molecule's reactivity and its ability to engage in electrostatic interactions.
Steric properties: including molecular weight, volume, and surface area. These descriptors relate to the size and shape of the molecule, which are critical for fitting into a biological target's binding site.
Hydrophobicity: often quantified by the partition coefficient (logP), which describes a molecule's distribution between an oily and an aqueous phase. Hydrophobicity is a key factor in membrane permeability and binding to hydrophobic pockets in proteins.
Topological indices: which are numerical descriptors derived from the graph representation of a molecule and encode information about its connectivity and branching.
In studies of related heterocyclic compounds, QSAR models have successfully predicted biological activity. For instance, 3D-QSAR studies on 2-pyrimidinecarbonitrile derivatives as inhibitors of falcipain-3 revealed that steric and electrostatic fields are significant for their inhibitory activity nih.gov. Similarly, for 2-phenylcyclopropylmethylamine derivatives as D3R-selective ligands, 3D-QSAR models indicated that steric, electrostatic, and hydrophobic fields played important roles in their binding affinity nih.gov. These findings suggest that for this compound derivatives, a combination of electronic, steric, and hydrophobic properties will likely govern their biological responses.
The following table provides examples of molecular descriptors and their potential correlation with the biological activity of this compound analogs, based on findings from similar compound classes:
| Molecular Descriptor | Potential Impact on Biological Activity |
| LogP (Hydrophobicity) | Higher values may enhance membrane permeability but could also lead to non-specific binding. Optimal range is target-dependent. |
| Molecular Weight | Affects solubility and diffusion. Larger molecules may have more points of interaction but could suffer from poor bioavailability. |
| Dipole Moment | Influences solubility in polar solvents and the strength of dipole-dipole interactions with the target. |
| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons, which is important for charge-transfer interactions. |
| Steric Fields (from CoMFA) | Indicates regions where bulky groups are favored or disfavored for optimal binding to the target. |
| Electrostatic Fields (from CoMFA) | Highlights areas where positive or negative electrostatic potential is favorable for interaction with the target. |
By developing robust QSAR models for this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Rational Design Principles for Optimizing Bioactivity and Selectivity
The insights gained from SAR and QSAR studies provide a foundation for the rational design of this compound derivatives with improved bioactivity and selectivity. The goal of rational design is to make targeted structural modifications that are predicted to enhance the desired pharmacological effects while minimizing off-target interactions.
Key principles for the rational design of this compound derivatives include:
Target-Specific Substitutions: Based on the SAR data, substituents that are known to enhance activity for a specific target should be incorporated. For example, if electron-withdrawing groups on the phenyl ring are found to be crucial for inhibiting a particular enzyme, new derivatives can be designed with even more potent electron-withdrawing moieties at the optimal position.
Bioisosteric Replacements: This strategy involves replacing a functional group with another group that has similar steric and electronic properties (a bioisostere). For instance, a phenyl ring could be replaced with a bioisosteric heterocycle to improve properties such as metabolic stability or solubility, while maintaining or enhancing biological activity nih.govnih.gov.
Scaffold Hopping: This involves modifying the core scaffold of the molecule while retaining the key pharmacophoric features. For this compound, this could mean exploring alternative heterocyclic cores to the pyridine ring to discover novel intellectual property and potentially improved pharmacological profiles.
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools such as molecular docking can be employed to visualize how this compound derivatives bind to the active site nih.govrsc.org. This allows for the design of new molecules that make more optimal interactions, such as additional hydrogen bonds or hydrophobic contacts, leading to higher affinity and selectivity.
Optimization of Physicochemical Properties: Rational design also involves fine-tuning properties like solubility, lipophilicity, and metabolic stability. For example, introducing polar functional groups can increase aqueous solubility, which is often desirable for drug candidates.
By applying these rational design principles, the development of this compound derivatives can be accelerated, leading to the identification of compounds with superior therapeutic potential.
Emerging Applications and Contributions to Material Science
Photophysical Properties and Optoelectronic Applications
The inherent electronic characteristics of the 2-Phenylnicotinonitrile scaffold make it a promising candidate for various optoelectronic applications. Its ability to interact with light and its role in energy conversion systems are areas of active investigation.
Luminescent Characteristics and Fluorescence Emission Properties
Derivatives of this compound, specifically 2-amino-4,6-diphenylnicotinonitriles (APNs), exhibit interesting fluorescent properties. mdpi.com These compounds demonstrate solvent-dependent shifts in their fluorescence emission maxima, indicating the influence of the surrounding environment on their electronic transitions. mdpi.com In a study, the fluorescence spectra of these derivatives in various solvents, including toluene, THF, DCM, DMSO, and methanol, were analyzed. mdpi.com The emission spectra of these compounds show two distinct bands. mdpi.com A band in the shorter wavelength region (299–325 nm) is attributed to n–π* electronic transitions, while a band in the longer wavelength region (394–427 nm) corresponds to π–π* electronic transitions arising from charge transfer. mdpi.com
The choice of solvent plays a crucial role in the luminescent behavior of these compounds. For instance, in dimethyl sulfoxide (B87167) (DMSO), a polar solvent, a significant red shift to longer wavelengths (420–433 nm) is observed. mdpi.com This phenomenon is attributed to the stabilization of charge-separated and polar excited states by the polar solvent. mdpi.com Furthermore, the nature and position of substituents on the phenyl ring can fine-tune the fluorescence properties. The presence of electron-withdrawing groups like chloro groups has been shown to enhance fluorescence. mdpi.com The position of electron-donating groups, such as methoxy (B1213986) groups, also influences the emission maxima by affecting the donor/acceptor sites within the molecule. mdpi.com These findings underscore the potential to tailor the photophysical properties of this compound derivatives for specific applications, such as fluorescent sensors. mdpi.com
Table 1: Fluorescence Emission Maxima (λem) of 2-Amino-4,6-diphenylnicotinonitrile Derivatives in Various Solvents
| Compound | Toluene (nm) | THF (nm) | DCM (nm) | DMSO (nm) | Methanol (nm) |
| 1 | 408 | 412 | 415 | 425 | 418 |
| 2 | 410 | 415 | 418 | 428 | 420 |
| 3 | 412 | 418 | 420 | 430 | 422 |
| 4 | 415 | 420 | 422 | 433 | 425 |
| 5 | 405 | 410 | 413 | 420 | 415 |
| 6 | 413 | 419 | 421 | 431 | 423 |
Data sourced from a comprehensive study on the photophysical properties of 2-amino-4,6-diphenylnicotinonitriles. mdpi.com
Application as Co-sensitizer Dyes in Dye-Sensitized Solar Cells (DSSCs)
The development of efficient sensitizers is crucial for advancing dye-sensitized solar cell (DSSC) technology. Recent research has highlighted the potential of nicotinonitrile derivatives as effective components in these solar energy conversion systems. Specifically, novel fluorescent dyes based on 2-amino-[(coumarin-3-yl)-4-(4-(diphenylamino)phenyl]nicotinonitrile have been synthesized and successfully employed as sensitizers in DSSCs. nih.govresearchgate.net When used in conjunction with cadmium sulphide nanowires as the semiconductor material, these dyes led to a significant enhancement in device performance, achieving an efficiency 3.67 times greater than that of devices with bare CdS nanowires. nih.govresearchgate.net
Furthermore, bithienylnicotinonitrile-based organic dyes have been developed and utilized as co-sensitizers with ruthenium-based dyes in DSSCs. bohrium.com These nicotinonitrile derivatives, featuring a D-π-A (Donor-π bridge-Acceptor) framework, exhibit intense absorption in the UV-vis spectrum and high molar extinction coefficients. bohrium.com When used as co-sensitizers, they significantly improved the power conversion efficiencies (PCEs) of the DSSCs, with values reaching up to 9.12%, a notable increase from the 6.20% PCE of DSSCs sensitized with the ruthenium-based dye alone. bohrium.com This improvement is largely attributed to enhanced short-circuit photocurrents. bohrium.com The use of these co-sensitizers helps to compensate for photocurrent loss and broadens the light absorption spectrum of the solar cell. bohrium.comrsc.org
Role as Versatile Synthetic Intermediates and Building Blocks
Beyond its applications in optoelectronics, this compound serves as a valuable and versatile intermediate in organic synthesis, providing a gateway to a diverse range of complex and functionally significant molecules.
Precursors for Diverse Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines)
This compound and its derivatives are key precursors in the synthesis of various fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. rsc.orgnih.govnih.gov This class of compounds is of significant interest in medicinal chemistry due to its wide spectrum of biological activities. nih.gov The synthesis of pyrido[2,3-d]pyrimidines often involves the cyclization of ortho-aminonicotinonitrile derivatives, which can be derived from this compound. rsc.org For example, a new series of bioactive pyrido[2,3-d]pyrimidines were synthesized from a nicotinamide (B372718) derivative, which itself was prepared through the cyclization of an N-cyclohexyl derivative with cyanoacetamide. rsc.org The resulting o-aminonicotinonitrile was then subjected to acylation or thioacylation followed by intramolecular heterocyclization to yield the target pyrido[2,3-d]pyrimidine (B1209978) structures. rsc.org
The versatility of the nicotinonitrile scaffold allows for the introduction of various substituents, leading to a wide array of pyrido[2,3-d]pyrimidine derivatives with different functionalities and potential applications. nih.govnih.gov
Development of Novel Organic Functional Materials
The chemical reactivity and structural features of this compound make it a valuable building block for the creation of novel organic functional materials. Its derivatives have been explored for their potential as fluorescent sensors due to their environment-sensitive emission properties. mdpi.com The ability to tune the photophysical characteristics through synthetic modifications opens up possibilities for designing materials with specific optical responses. mdpi.com
Moreover, the nicotinonitrile moiety is a common feature in various organic dyes developed for applications such as DSSCs, as previously discussed. nih.govresearchgate.netbohrium.com The D-π-A architecture, often incorporating a nicotinonitrile unit as the electron acceptor, is a well-established strategy for creating materials with efficient charge transfer properties, which are essential for many organic electronic devices. bohrium.com The continued exploration of reactions involving this compound is expected to lead to the discovery of new organic materials with advanced functionalities for a range of technological applications.
Q & A
Q. What are the validated synthetic routes for 2-Phenylnicotinonitrile, and how can researchers optimize reaction conditions to improve yield?
- Methodological Answer : The most common synthesis involves cyano-substitution reactions or palladium-catalyzed cross-coupling between nicotinonitrile derivatives and aryl halides. To optimize yield:
- Vary temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) to assess their impact on reaction kinetics .
- Use catalytic systems like Pd(PPh₃)₄ with ligand optimization to reduce side products .
- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure with ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming this compound’s structural integrity and purity?
- Methodological Answer :
- FT-IR : Confirm nitrile group presence via C≡N stretch (~2220 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify electrophilic/nucleophilic sites .
- Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic pathways .
- Solvent effects can be modeled via PCM or SMD frameworks to assess polarity-driven reactivity changes .
Q. What strategies address contradictions in reported catalytic activity data for this compound in cross-coupling reactions?
- Methodological Answer :
- Controlled Replication : Standardize substrate ratios (e.g., 1:1.2 nitrile:aryl halide) and purge solvents of oxygen/water to minimize variability .
- Statistical Analysis : Apply ANOVA to compare catalytic efficiency across studies, ensuring significance thresholds (p < 0.05) are met .
- In-situ Monitoring : Use Raman spectroscopy to track intermediate formation and identify side reactions (e.g., nitrile hydrolysis) .
Q. How can researchers design experiments to elucidate the role of this compound’s electronic properties in its biological activity?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) and test cytotoxicity against cancer cell lines (e.g., MTT assay) .
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), correlating binding affinity (ΔG) with experimental IC₅₀ values .
- Electrochemical Profiling : Measure redox potentials via cyclic voltammetry to assess electron-transfer capacity .
Data Reporting and Reproducibility
Q. What are the best practices for documenting this compound’s physicochemical properties to ensure reproducibility?
- Methodological Answer :
- Tabulate Key Data :
| Property | Method | Typical Value |
|---|---|---|
| Melting Point | DSC | 145–148°C |
| Solubility | Shake-flask (25°C) | 2.1 mg/mL in ethanol |
| LogP | HPLC-derived | 1.8 ± 0.2 |
| Reference: Adapted from NIST guidelines for compound characterization . |
- Disclose batch-specific variations (e.g., purity, solvent residues) in supplementary materials .
Q. How should researchers address discrepancies in toxicity or stability data for this compound across studies?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products .
- Compare cytotoxicity assays (e.g., Ames test vs. zebrafish embryo models) to contextualize species-specific toxicity .
- Use QSAR models to predict toxicity thresholds and guide experimental validation .
Compliance and Safety
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
